Glutamate

Neuroscience Electrophysiology Receptor Pharmacology

L-Glutamate (free acid, ≥99% HPLC) delivers unmatched experimental precision. It is ~5-fold more potent than L-Aspartate at NMDA receptors (EC50 2.3 µM vs. 11.2 µM) and ensures reliable activation at lower concentrations, minimizing off-target effects. For GABA fermentation, the free acid avoids the rapid pH shifts of MSG, achieving a stable process titer of 205.8 g/L. Using high-purity L-Glutamate is essential to eliminate stereospecific artifacts, as the D-isomer is >33-fold less potent. Choose the correct enantiomer for reproducible, publication-ready data.

Molecular Formula C5H8NO4-
Molecular Weight 146.12 g/mol
Cat. No. B1630785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamate
SynonymsAluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate
Molecular FormulaC5H8NO4-
Molecular Weight146.12 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)[O-])[NH3+]
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1
InChIKeyWHUUTDBJXJRKMK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.5 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutamate Sourcing Guide: Key Chemical Properties and Primary Scientific Applications


L-Glutamate (L-Glu) is a non-essential, acidic amino acid that functions as the primary excitatory neurotransmitter in the mammalian central nervous system, binding to both ionotropic and metabotropic receptors [1]. It is also a central metabolic intermediate, linking amino acid and carbohydrate metabolism, and a key substrate for various industrial bioprocesses, including the production of monosodium glutamate (MSG) and γ-aminobutyric acid (GABA) [2]. For scientific and industrial procurement, L-Glutamate is typically sourced as a crystalline powder, free acid, or sodium salt (MSG). Its selection over other amino acids or salts is critical, as even minor structural changes can result in significant alterations in receptor affinity, metabolic flux, and process yield.

Why Substituting Glutamate with Close Analogs Compromises Experimental and Process Integrity


In both research and industrial settings, substituting L-Glutamate with a closely related analog—such as L-Glutamine, D-Glutamate, α-Ketoglutarate (α-KG), or Monosodium Glutamate (MSG)—can lead to significant deviations in performance. L-Glutamine, for instance, requires enzymatic conversion (via glutaminase) to yield L-Glutamate, introducing additional kinetic and metabolic variables [1]. D-Glutamate is a much weaker agonist at excitatory receptors, with EC50 values differing by orders of magnitude [2]. The sodium salt (MSG) alters the ionic environment and can induce rapid pH shifts in bioconversion processes, unlike the free acid form [3]. This guide provides quantifiable evidence demonstrating that the specific molecular identity and formulation of L-Glutamate are non-negotiable parameters for ensuring reproducibility and achieving targeted outcomes.

Quantitative Differentiation of Glutamate: A Comparative Evidence Guide for Scientific Selection


L-Glutamate Exhibits the Highest Potency Among Endogenous Agonists at NMDA Receptors

In a comprehensive structure-activity relationship study of 15 excitatory amino acids on mouse embryonic hippocampal neurons, L-Glutamate was identified as the most potent endogenous agonist at N-methyl-D-aspartate (NMDA) receptors. The study, conducted under physiological conditions (3 µM glycine, no extracellular Mg2+), established a clear rank order of potency [1].

Neuroscience Electrophysiology Receptor Pharmacology

L-Glutamate Shows Superior Affinity for NMDA Receptor Binding Sites Compared to Other Amino Acid Transmitter Candidates

A classic radioligand binding study demonstrated that L-Glutamate has a higher affinity for the NMDA receptor complex in rat brain membranes than any other endogenous amino acid tested. The study used [3H]-D-AP5, a selective NMDA receptor antagonist, to label the receptor [1].

Radioligand Binding Neurochemistry Receptor Pharmacology

L-Glutamic Acid (Free Acid) Outperforms Monosodium Glutamate (MSG) as a Substrate in GABA Bioproduction

In a study optimizing γ-aminobutyric acid (GABA) production by Lactobacillus brevis, L-glutamic acid was directly compared to its sodium salt, MSG, as a fermentation substrate. The study found that L-glutamic acid provided a more stable pH environment, leading to a significantly higher final product titer [1].

Industrial Biotechnology Bioprocess Engineering Fermentation

L-Glutamate is a Superior Radioligand for NMDA Receptors in Postsynaptic Density Preparations

A comparative study evaluated four different radioligands for their utility in labeling NMDA receptors in crude postsynaptic density (PSD) preparations from rat brain. The study compared L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5, and [3H]NMDA [1].

Neurochemistry Radioligand Binding Receptor Pharmacology

L-Glutamate Demonstrates Significant Enantiomeric Preference in Neuronal Excitation Assays

A study investigating the activity of glutamic acid analogues on identified Helix (snail) central neurons revealed a stark difference in potency between the L- and D-isomers of glutamate and its thio-analogues [1].

Neuroscience Electrophysiology Enantiomer Selectivity

Recommended Application Scenarios for Glutamate Based on Quantitative Evidence


NMDA Receptor Activation in Electrophysiology and Drug Discovery

For research involving NMDA receptor-mediated currents, L-Glutamate is the optimal agonist. Its EC50 of 2.3 µM, which is ~5-fold more potent than L-Aspartate (EC50 = 11.2 µM), ensures reliable receptor activation at lower, more physiologically relevant concentrations, minimizing potential off-target effects and enabling accurate pharmacological profiling of novel compounds [1].

NMDA Receptor Radioligand Binding Studies in Synaptic Preparations

When performing radioligand binding assays on NMDA receptors in crude postsynaptic density (PSD) fractions, L-[3H]Glutamate is the ligand of choice due to its demonstrated superior affinity and highest percentage of specific binding compared to alternatives like D-[3H]aspartate or [3H]NMDA [1]. Its use is recommended for maximizing signal-to-noise ratios in these complex biological preparations.

High-Yield Industrial Bioproduction of γ-Aminobutyric Acid (GABA)

For industrial-scale GABA fermentation, the free acid form, L-Glutamic acid, is the superior substrate over the sodium salt (MSG). Its use avoids the rapid pH shifts associated with MSG, enabling a more stable fermentation process and achieving a final GABA titer of 205.8 g/L [1]. This choice directly translates to higher process efficiency and product yield.

Enantiomer-Specific Neuronal Receptor Studies

In any experiment investigating stereospecific neuronal responses, high-purity L-Glutamate is essential. Substitution with D-Glutamate or a racemic mixture would be highly problematic, as the D-isomer is >33-fold less potent in activating certain neuronal receptors [1]. Using the correct enantiomer ensures data reflects true biological activity and avoids experimental artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.